Acetochlor is a widely used pre-emergent herbicide belonging to the chloroacetanilide class. Scientific research has primarily focused on its effectiveness in controlling weeds in various agricultural settings. Studies have demonstrated its efficacy against a broad spectrum of grasses and broadleaf weeds in crops like corn, soybeans, cotton, and peanuts []. The herbicidal action of acetochlor disrupts cell division in germinating weeds by inhibiting fatty acid synthesis, ultimately leading to their death [].
Understanding the environmental fate and degradation of acetochlor is crucial for assessing its potential impact on the environment. Research has investigated its behavior in soil and water, including factors influencing its persistence and degradation rates. Studies have shown that various factors, such as soil type, microbial activity, and temperature, can significantly impact acetochlor degradation []. Additionally, research has explored the identification and characterization of acetochlor metabolites formed during degradation processes [].
The potential environmental impacts of acetochlor are a significant area of scientific inquiry. Research has examined the potential for acetochlor to contaminate surface and groundwater, particularly in areas with intensive agricultural practices []. Additionally, studies have investigated the potential effects of acetochlor on non-target organisms, including soil microbes, aquatic invertebrates, and wildlife [].
Acetochlor is a selective herbicide belonging to the class of chloroacetanilides, primarily utilized for controlling a broad spectrum of annual grasses, sedge, and broadleaf weeds in corn cultivation. Developed by Monsanto Company and Zeneca, acetochlor functions by inhibiting specific enzymatic pathways involved in plant growth, particularly elongase inhibition and the inhibition of geranylgeranyl pyrophosphate cyclization enzymes, which are integral to the gibberellin biosynthetic pathway . Its chemical structure is represented as C₁₄H₂₀ClNO₂, featuring a chloroacetyl group that contributes to its herbicidal properties .
Acetochlor's herbicidal action primarily targets germinating seedlings. It disrupts plant growth by inhibiting enzymes involved in two key pathways:
This dual mode of action effectively controls weed growth in agricultural settings.
While classified as a low-acute toxicity herbicide [], acetochlor poses several safety concerns:
Acetochlor can be synthesized through various methods:
Acetochlor is primarily employed in agriculture for weed control in corn fields. It is particularly effective against a variety of weeds that compete with crops for nutrients and water. In the United States, it has been registered by the Environmental Protection Agency as a substitute for other herbicides like atrazine due to its efficacy and lower environmental impact when used correctly . Specific applications include:
Research on acetochlor's interactions with biological systems has revealed several critical findings:
Acetochlor shares similarities with several other herbicides within the chloroacetanilide class. The following table highlights these compounds along with their unique features:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Alachlor | C₁₄H₁₈ClNO₂ | Widely used but has higher toxicity concerns than acetochlor. |
Propachlor | C₁₄H₁₈ClNO₂ | Effective against similar weed types but less commonly used today. |
Metolachlor | C₁₄H₁₈ClN | More selective for certain weeds; used primarily in soybean cultivation. |
Butachlor | C₁₄H₁₈ClNO₂ | Similar mode of action but often less effective against certain weed species compared to acetochlor. |
Acetochlor's uniqueness lies in its specific mechanism of action targeting gibberellin pathways and its registration status as a safer alternative to older herbicides like atrazine.
Glutathione (GSH) conjugation is the primary detoxification mechanism for acetochlor in tolerant monocotyledonous crops such as maize and sorghum. This pathway involves the nucleophilic displacement of the chlorine atom in the chloromethyl group of acetochlor by the thiol group of GSH, catalyzed by glutathione S-transferase (GST) enzymes [1] [2]. The resulting GSH-acetochlor conjugate is further metabolized into mercapturic acid derivatives, which are excreted into vacuoles or apoplastic spaces [2].
Studies demonstrate that herbicide safeners like furilazole enhance GST activity in maize, increasing acetochlor metabolism by up to 70% within 10 minutes of application [1]. This rapid conjugation prevents the accumulation of phytotoxic intermediates, explaining acetochlor’s selectivity in crops versus susceptible weeds. Comparative analyses show that tolerant species exhibit 3–5 times higher GST activity than susceptible plants, directly correlating with reduced herbicide injury [3].
Legumes such as soybeans employ homoglutathione (hGSH), a γ-glutamylcysteinyl-β-alanine analog of GSH, for acetochlor detoxification [3]. The hGSH conjugation pathway follows a similar mechanism to GSH but produces distinct metabolites due to the β-alanine moiety’s altered reactivity. In soybeans, hGSH-acetochlor conjugates account for over 60% of initial metabolites, compared to <10% in non-leguminous species [3].
This specialization may explain legumes’ heightened tolerance to acetochlor. Field trials indicate that hGSH-enriched soybean cultivars metabolize acetochlor 40% faster than conventional varieties, reducing residual herbicide concentrations in soil by 25% [3]. The evolutionary adaptation of hGSH systems in legumes underscores the diversity of plant detoxification strategies.
Cytochrome P450 monooxygenases (CYP450s) complement conjugation pathways by catalyzing acetochlor’s oxidative modification. In maize, CYP450-mediated N-dealkylation removes the ethoxymethyl group, yielding 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA) [4]. This metabolite lacks herbicidal activity and undergoes subsequent hydroxylation or glycosylation for compartmentalization [4].
The EthBAD cytochrome P450 system, identified in Rhodococcus sp. T3-1, demonstrates conserved functionality in plants and microbes [4]. In maize roots, CYP71C3v2 overexpression increases acetochlor inactivation rates by 35%, highlighting P450s’ role in metabolic resistance [4]. However, CYP450 activity alone is insufficient for full detoxification, necessitating synergistic action with GSTs.
Microbial degradation of acetochlor proceeds via distinct pathways under aerobic and anaerobic conditions:
Parameter | Aerobic Degradation | Anaerobic Degradation |
---|---|---|
Primary Pathway | Oxidative dechlorination | Reductive dechlorination |
Key Enzymes | Monooxygenases, dehalogenases | Sulfate reductases, thioltransferases |
Major Metabolites | 2-Ethyl-6-methylaniline, CO₂ | Thioether derivatives, CH₄ |
Half-Life (Days) | 14–28 | 7–14 |
Aerobic consortia dominated by Pseudomonas and Rhodococcus spp. utilize oxygen-dependent deethoxymethylation to cleave acetochlor into 2'-methyl-6'-ethyl-2-chloroacetanilide (CMEPA) [5]. Further oxidation yields non-toxic aromatic amines, which mineralize into CO₂ [5]. In contrast, anaerobic communities (e.g., Desulfovibrio, Lacrimispora) employ reductive dechlorination, replacing the chlorine atom with hydrogen or thiol groups [6]. Sulfate-reducing conditions accelerate this process, with acclimated consortia achieving 99% degradation within 4 days [6].
Thiol-based reactions are central to acetochlor’s microbial metabolism. In sulfate-rich anaerobic environments, Desulfovibrio spp. catalyze thiol-substitution dechlorination, producing 2-ethyl-6-methylthioacetamide [6]. This metabolite undergoes β-lyase-mediated cleavage to form volatile thiols, which are assimilated into microbial biomass [6].
Aerobic systems favor glutathione-dependent dealkylation, where GST analogs remove the ethoxymethyl group via nucleophilic attack [5]. The resulting thioether intermediates are hydrolyzed into mercapturic acids, paralleling plant detoxification pathways [2]. Mixed microbial communities exhibit metabolic redundancy, with 70% of isolates possessing both dealkylation and dechlorination capabilities [5].
Acetochlor contamination in aquatic systems represents a significant environmental concern due to the compound's widespread agricultural application and subsequent transport to surface waters through runoff and leaching processes. The herbicide's behavior in aquatic environments is governed by complex physical, chemical, and biological processes that determine its persistence, transformation, and ultimate environmental fate [1] [2].
Surface water monitoring programs have demonstrated that acetochlor detection occurs with considerable frequency in agricultural watersheds. The Acetochlor Registration Partnership Surface Drinking Water Supplies monitoring program documented acetochlor residues in approximately 99% of time-weighted annualized means below 0.5 parts per billion, with maximum instantaneous concentrations reaching 1.428 parts per billion in finished water samples [2]. These concentrations reflect the dynamic nature of acetochlor contamination, which exhibits seasonal patterns corresponding to application timing and hydrological conditions [3].
The fate of acetochlor in aquatic systems is significantly influenced by the formation and persistence of major metabolites, particularly ethanesulfonic acid and oxanilic acid. These degradation products demonstrate greater environmental persistence than the parent compound and are frequently detected at concentrations exceeding those of acetochlor itself [4] [5]. Monitoring data indicate that acetochlor ethanesulfonic acid was detected in approximately 16% of water samples at concentrations at or above 1.0 parts per billion, while acetochlor oxanilic acid appeared in only 0.15% of samples at similar concentrations [4].
The hydrolytic stability of acetochlor in aquatic systems demonstrates pronounced pH-dependent characteristics that significantly influence its environmental persistence and fate. Controlled laboratory studies have established that hydrolytic degradation rates vary substantially across different pH conditions, with alkaline environments promoting accelerated decomposition compared to acidic or neutral conditions [6] [7].
Under acidic conditions (pH 4.0), acetochlor exhibits considerable stability with half-life values ranging from 16.7 to 20.0 days depending on concentration levels [6]. The degradation mechanism under acidic conditions proceeds slowly through N-dealkylation processes, resulting in the formation of primary amine compounds while retaining the chlorine atom in the molecular structure [6]. This slow degradation rate contributes to prolonged environmental persistence in acidic surface waters, particularly in regions with acid precipitation or naturally acidic water bodies.
Neutral pH conditions (pH 7.0) demonstrate similar hydrolytic stability patterns, with measured half-life values of 18.8 to 23.1 days [6]. The degradation kinetics under neutral conditions follow first-order kinetics, with acetochlor maintaining structural integrity for extended periods. The stability observed under neutral pH conditions is consistent with regulatory assessments indicating that acetochlor remains stable between pH 5 and pH 7, with hydrolysis playing a negligible role in its overall environmental degradation [7].
Alkaline conditions (pH 9.2) promote significantly accelerated hydrolytic degradation, with half-life values decreasing to 5.4 to 6.0 days [6]. The enhanced degradation rate under alkaline conditions results from nucleophilic attack by hydroxide ions on the chloroacetyl group, leading to the formation of hydroxy-substituted and amide hydrolysis products [6]. This pH-dependent acceleration represents a critical factor in determining acetochlor persistence in alkaline surface waters and engineered treatment systems.
The hydrolytic degradation mechanism involves the interaction of water nucleophiles with the chloroacetyl functional group, resulting in the displacement of the chlorine atom and subsequent formation of hydroxylated metabolites [6]. The rate-limiting step under most environmental conditions involves the initial nucleophilic attack, which is facilitated by increased hydroxide ion concentration in alkaline solutions. Temperature effects on hydrolytic degradation remain relatively minor compared to pH influences, with degradation rates showing limited temperature dependence under controlled laboratory conditions [8].
Photolytic degradation represents a significant transformation pathway for acetochlor in surface waters exposed to solar radiation. The compound's photochemical behavior involves both direct photolysis through ultraviolet light absorption and indirect photolysis mediated by reactive oxygen species generated in natural water systems [9] [10] [11].
Direct photolysis of acetochlor occurs rapidly under controlled ultraviolet irradiation, with half-life values of 0.6 hours in methanol and 1.2 hours in water-methanol mixtures [11]. The photodecomposition process follows first-order kinetics, with dehalogenation representing the primary initial transformation step. This process is characterized by rapid increases in chloride ion concentration accompanied by equivalent proton formation, indicating the cleavage of the carbon-chlorine bond as the predominant photolytic mechanism [11].
The photodegradation pathway involves the initial formation of ten distinct metabolites identified through gas chromatography-mass spectrometry analysis [11]. These photo-products demonstrate greater photochemical stability than the parent compound, suggesting that complete mineralization requires extended irradiation periods. The aromatic ring structure remains largely intact during the initial photolysis phases, while substituents connected to the nitrogen atom undergo various transformation reactions [11].
Indirect photolysis mechanisms in natural surface waters involve the formation of hydroxyl radicals through iron-mediated photochemical processes. Studies utilizing terephthalate as a hydroxyl radical probe have demonstrated that iron amendments significantly enhance acetochlor degradation rates in sunlit wetland waters [9]. The second-order rate constant for the reaction between acetochlor and hydroxyl radicals has been determined to be 7.5 × 10^9 M^-1 s^-1, indicating rapid reaction kinetics when hydroxyl radicals are present [10].
Advanced oxidation processes utilizing ultraviolet radiation combined with persulfate demonstrate exceptional efficiency for acetochlor degradation in water treatment applications. The ultraviolet/persulfate system achieves 99.8% acetochlor removal with pseudo-first-order kinetics and an observed rate constant of 0.138 min^-1 [12]. The contribution of different degradation mechanisms includes 40% from ultraviolet irradiation, 52.1% from sulfate radicals, and 6.43% from hydroxyl radicals [12].
Environmental factors significantly influence photolytic degradation rates in natural surface waters. Dissolved organic matter can both promote and inhibit photodegradation processes, with humic acids demonstrating inhibitory effects at concentrations typical of natural waters [12]. Chloride and bicarbonate ions present in natural waters can scavenge reactive species, thereby reducing overall photolytic efficiency [12]. The effectiveness of photolytic degradation decreases with increasing water depth due to light attenuation, making this process most significant in shallow surface waters and the upper layers of deeper water bodies.
Acetochlor interactions within terrestrial ecosystems involve complex processes governing its distribution, transformation, and environmental fate in soil systems. The compound's behavior in terrestrial environments is primarily controlled by sorption-desorption equilibria, microbial degradation processes, and transport mechanisms that determine its potential for groundwater contamination [13] [14] [15].
Soil metabolism represents the dominant pathway for acetochlor degradation in terrestrial systems, with microbial communities playing critical roles in transformation processes. The dissipation half-life in surface soils ranges from 9.3 to 12.6 days under non-sterile conditions, compared to 20.9 to 24 days in sterilized soils, demonstrating the importance of microbially-driven degradation processes [13]. The rapid formation of non-extractable residues in soil matrices accounts for a significant portion of applied acetochlor, with these bound residues becoming incorporated into macroaggregate fractions through oxidative coupling processes [13].
The primary transformation products in soil systems include acetochlor ethanesulfonic acid and acetochlor oxanilic acid, which are formed through the displacement of the chlorine atom by soil nucleophiles and subsequent oxidation reactions [13] [16]. These metabolites demonstrate greater mobility and persistence than the parent compound, with acetochlor ethanesulfonic acid showing particular propensity for leaching through soil profiles [4] [17].
The sorption behavior of acetochlor in soil systems follows well-characterized equilibrium models that describe the partitioning between aqueous and solid phases. Freundlich isotherms provide the most appropriate mathematical description of acetochlor sorption, with distribution coefficients (Kd) ranging from 0.05 to 37.8 milliliters per gram depending on soil properties and organic matter content [18] [15] [19].
Soil organic carbon represents the primary determinant of acetochlor sorption capacity, with highly significant correlations (R = 0.99, P < 0.001) observed between organic carbon content and Freundlich sorption coefficients [18]. The normalized sorption coefficients (Koc) typically range from 86 to 352 liters per kilogram of organic carbon, indicating moderate to high affinity for organic matter surfaces [20]. Soils under no-tillage management systems demonstrate enhanced sorption capacity compared to conventionally tilled soils, with Koc values of 116 versus 86 liters per kilogram of organic carbon, respectively [20].
The sorption mechanism involves hydrophobic interactions between acetochlor and soil organic matter, with humic and fulvic acid fractions showing particularly strong sorption affinity [18]. Humin fractions demonstrate the highest sorption capacity among humic substances, with Kd values ranging from 1.028 to 1.183 liters per kilogram and Koc values from 2.691 to 2.892 liters per kilogram of organic carbon [20]. The sorption process is influenced by soil pH, with negative correlations observed between pH and sorption coefficients [18].
Desorption processes exhibit significant hysteresis, with Freundlich desorption coefficients consistently greater than those for sorption, indicating that not all sorbed acetochlor is readily desorbed [18] [21]. The percentage of acetochlor desorbed after four successive desorption cycles ranges from 7.80% to 54.5%, with decreased desorption observed in deeper soil horizons [18] [21]. This hysteresis phenomenon suggests that acetochlor becomes increasingly bound to soil matrices over time, potentially through incorporation into organic matter structures or entrapment within microporous domains.
The sorption-desorption equilibrium is influenced by various environmental factors, including the presence of surfactants, fertilizers, and competing solutes. Anionic surfactants such as sodium dodecylbenzene sulfonate can either enhance or reduce acetochlor sorption depending on concentration levels [22]. At low surfactant concentrations (40 milligrams per liter), sorption coefficients decrease, while higher concentrations (1400 milligrams per liter) result in enhanced sorption [22]. The presence of ammonium nitrate fertilizer slightly enhances acetochlor sorption, potentially through ionic strength effects or competitive sorption mechanisms [22].
Irritant;Health Hazard;Environmental Hazard